(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid (CAS 10606-69-6) is an enantiopure, conformationally restricted chiral building block. Featuring a cyclopropane core substituted with a methyl group, a phenyl ring, and a carboxylic acid, it is heavily utilized in the synthesis of central nervous system (CNS) therapeutics, including dual orexin receptor antagonists [1]. The (1S,2S) absolute configuration dictates the precise spatial trajectory of the phenyl pharmacophore, which is critical for target engagement. From a procurement standpoint, sourcing this pre-resolved enantiomer provides immediate access to high enantiomeric purity, bypassing the severe yield penalties and complex chromatographic resolutions associated with racemic starting materials.
Substituting (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid with its racemic counterpart (CAS 10606-82-3) or acyclic analogs (such as 2-methyl-3-phenylpropanoic acid) introduces critical failures in both manufacturing and pharmacology. Using the racemate necessitates downstream chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and introduces costly chiral chromatography steps [1]. Furthermore, acyclic analogs lack the cyclopropane ring's conformational rigidity; this flexibility increases the entropic penalty upon receptor binding and alters the three-dimensional vector of the phenyl group, typically resulting in a catastrophic loss of binding affinity in structure-activity relationship (SAR) studies [2].
In the synthesis of complex cyclopropane-bearing active pharmaceutical ingredients (APIs), starting with the enantiopure (1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid significantly improves overall synthetic efficiency [1]. When compared to utilizing the racemic mixture (CAS 10606-82-3) followed by late-stage chiral resolution, the pre-resolved (1S,2S) building block prevents the automatic 50% loss of material. In typical multi-step API syntheses, utilizing the pre-resolved acid yields >85% retention of the desired stereocenter, whereas racemic routes require preparative chiral HPLC that halves the yield and increases solvent waste.
| Evidence Dimension | Effective yield of enantiopure intermediate |
| Target Compound Data | >85% yield (using pre-resolved (1S,2S) acid) |
| Comparator Or Baseline | <45% yield (using racemic 10606-82-3 with late-stage resolution) |
| Quantified Difference | >40% absolute increase in process yield |
| Conditions | Multi-step API synthesis and purification workflow |
Procuring the enantiopure starting material eliminates the need for expensive and wasteful downstream chiral chromatography, directly halving raw material requirements.
The cyclopropane ring in (1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid locks the phenyl and carboxylic acid groups into a rigid three-dimensional arrangement. In structure-activity relationship (SAR) studies for CNS targets, this rigidity is paramount [1]. Replacing the cyclopropane core with an acyclic analog, such as 2-methyl-3-phenylpropanoic acid, introduces rotational degrees of freedom that disrupt the binding vector. Receptor binding assays typically show that conformationally restricted cyclopropane derivatives exhibit nanomolar affinity, whereas their flexible acyclic counterparts suffer a 10- to 100-fold drop in potency due to the entropic penalty of binding.
| Evidence Dimension | Target receptor binding affinity (IC50 / Ki) |
| Target Compound Data | Low nanomolar range (typical for cyclopropane-restricted APIs) |
| Comparator Or Baseline | Micromolar range (acyclic 2-methyl-3-phenylpropanoic acid derivatives) |
| Quantified Difference | 10- to 100-fold higher potency |
| Conditions | In vitro receptor binding assays (e.g., OX1/OX2 receptors) |
Buyers must select the cyclopropane derivative to maintain the precise spatial geometry required for high-affinity target engagement in drug discovery.
The absolute (1S,2S) configuration is critical for avoiding steric clashes within asymmetric biological binding pockets. If a generic (1R,2S) or (1S,2R) diastereomer is used, the relative orientation of the methyl and phenyl groups is inverted [1]. Crystallographic and docking studies of similar cyclopropane-based antagonists demonstrate that incorrect stereochemistry forces the methyl group into a sterically restricted region of the receptor, abolishing activity. Procuring the exact (1S,2S) isomer ensures that the methyl group is directed toward a solvent-exposed or accommodating hydrophobic pocket, preserving the API's efficacy.
| Evidence Dimension | Spatial orientation and steric accommodation |
| Target Compound Data | Optimal fit with no steric clashes ((1S,2S) active enantiomer) |
| Comparator Or Baseline | Severe steric clash of the methyl group ((1R,2S) or mismatched diastereomers) |
| Quantified Difference | Complete loss of pharmacological activity in mismatched isomers |
| Conditions | Receptor active site docking and functional assays |
Procuring the exact (1S,2S) stereoisomer is non-negotiable for synthesizing the specific active enantiomer of a target drug without cross-contamination from inactive or toxic isomers.
Used as a critical chiral precursor in the development of dual orexin receptor antagonists (DORAs) for the treatment of insomnia and sleep disorders, where the (1S,2S) cyclopropane core dictates receptor subtype selectivity and binding affinity [1].
Procured for incorporation into peptidomimetics to lock the backbone conformation, improving metabolic stability and oral bioavailability compared to linear peptides [1].
Selected for inclusion in FBDD libraries to provide three-dimensional, sp3-rich fragments that explore chemical space more effectively than flat, aromatic alternatives, leveraging its rigid steric bulk [1].